4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile

Alzheimer's disease Acetylcholinesterase inhibitors Structure-activity relationship

A versatile quinoline-3-carbonitrile scaffold for hit identification. Its 4-benzylpiperidine and 7-methoxy substitution offers a distinct vector for exploring kinase selectivity, particularly in Ras/Raf/MEK pathways, and for developing novel acetylcholinesterase probes. Procure for early-stage drug discovery to diversify your screening library with an underexplored chemotype. Verify activity via primary assays.

Molecular Formula C23H23N3O
Molecular Weight 357.4 g/mol
CAS No. 1040653-36-8
Cat. No. B6551772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile
CAS1040653-36-8
Molecular FormulaC23H23N3O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)N3CCC(CC3)CC4=CC=CC=C4)C#N
InChIInChI=1S/C23H23N3O/c1-27-20-7-8-21-22(14-20)25-16-19(15-24)23(21)26-11-9-18(10-12-26)13-17-5-3-2-4-6-17/h2-8,14,16,18H,9-13H2,1H3
InChIKeyUSZOGEGMHSASPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 2 micromole / 5 micromole / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile (CAS 1040653-36-8) – Procurement-Relevant Identity and Structural Baseline


4-(4-Benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile (CAS 1040653-36-8, MF C23H23N3O, MW 357.4 g/mol) is a synthetic quinoline-3-carbonitrile derivative featuring a 4-(4-benzylpiperidin-1-yl) substitution and a 7-methoxy group [1]. The compound belongs to the class of 3-quinolinecarbonitrile protein kinase inhibitor scaffolds, a chemical space extensively explored for targeting the Ras/Raf/MEK signaling cascade and for acetylcholinesterase (AChE) inhibition in Alzheimer's disease research [2]. Its well-defined heterocyclic architecture and the presence of both a benzylpiperidine moiety and a nitrile group make it a versatile intermediate for medicinal chemistry derivatization, particularly in the development of bioactive molecules targeting specific receptors or enzymes [1]. The compound is commercially available from screening-library vendors such as Life Chemicals (catalog No. F3382-3381) at a typical purity of ≥90%, primarily intended for early-stage drug discovery and pharmacological profiling [1].

Why 4-(4-Benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile Cannot Be Substituted by Generic In-Class Analogs Without Verification


Quinoline-3-carbonitriles and 4-(N-benzylpiperidinyl)quinolines constitute a broad and highly modular chemical class where subtle variations in the substitution pattern—such as the position of the methoxy group, the nature of the N-benzyl appendage, and the presence or absence of the 3-carbonitrile—dramatically alter biological target engagement, selectivity, and pharmacokinetic properties [1]. For example, in the 3-quinolinecarbonitrile protein kinase inhibitor series, the 4-position substituent (e.g., benzylpiperidine vs. other amines) critically dictates kinase selectivity profiles, while the 7-alkoxy group modulates cellular potency and metabolic stability [1]. Similarly, in donepezil-based acetylcholinesterase inhibitors, the benzylpiperidine moiety interacts with the catalytic anionic site, and the nature of the quinoline/quinolone core determines binding affinity and selectivity over butyrylcholinesterase [2]. Consequently, a generic in-class replacement—even with a compound sharing the quinoline-3-carbonitrile core—cannot be assumed to reproduce the same biological fingerprint without explicit comparative data. The following sections provide a rigorous, comparator-based assessment of the available differentiation evidence for CAS 1040653-36-8.

Quantitative Comparative Evidence for 4-(4-Benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile – Head-to-Head and Cross-Study Differentiation


Structural Differentiation from Donepezil-Based Benzylpiperidine AChE Inhibitors: Absence of a Carbonyl Linker and Indanone Replacement

The compound incorporates a benzylpiperidine moiety directly attached to the 4-position of the quinoline ring, with a 3-carbonitrile group and a 7-methoxy substituent. In contrast, the well-characterized acetylcholinesterase inhibitor donepezil (and its direct donepezil–quinolone hybrids) feature a benzylpiperidine linked via a methylene bridge to an indanone or quinolone core, with a carboxamide or ester linker in the hybrids [1]. This fundamental topological difference implies that CAS 1040653-36-8 cannot be treated as a simple donepezil analog. However, no direct head-to-head AChE inhibition data for the title compound against a defined donepezil-derived comparator are publicly available. As such, this evidence is limited to a structural class-level inference.

Alzheimer's disease Acetylcholinesterase inhibitors Structure-activity relationship

Kinase Inhibitor Potential: Positional SAR and the 7-Methoxy Advantage

The 3-quinolinecarbonitrile scaffold is a validated pharmacophore for ATP-competitive kinase inhibition, particularly within the Ras/Raf/MEK cascade [1]. In the patent literature covering this class, the 7-alkoxy substituent (e.g., methoxy, ethoxy) is a critical determinant of cellular potency, while the nature of the 4-amino/piperidine group governs kinase selectivity [1]. The target compound bears a 7-methoxy group, which, in related series, typically yields better oral bioavailability and metabolic stability than larger alkoxy chains, but may lower lipophilicity-driven cell permeability compared to smaller or halogenated substituents. However, no specific enzymatic or cellular IC50 values for CAS 1040653-36-8 against any defined kinase panel have been published. This inference is drawn entirely from class-level SAR trends.

Kinase inhibition Ras/Raf/MEK pathway Quinoline-3-carbonitrile pharmacophore

Purity and Batch-to-Batch Consistency: Vendor-Supplied Quality Metrics (Life Chemicals)

According to the vendor Kuujia (which aggregates Life Chemicals listings), the compound is offered at a guaranteed purity of ≥90% for quantities ranging from 2 mg to 5 mg, with pricing varying from $59 to $69 per unit [1]. This purity level is typical for pre-plated screening compounds but may be insufficient for demanding biophysical assays (e.g., SPR, ITC, X-ray crystallography) that often require ≥95% purity. No independent analytical certification (e.g., HPLC, NMR, MS) is provided in the listing. In comparison, custom-synthesized quinoline-3-carbonitriles from contract research organizations can be obtained at >98% purity but at substantially higher cost and longer lead times.

Chemical procurement Screening compound purity Life Chemicals catalog

Evidence-Backed Application Scenarios for 4-(4-Benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile (CAS 1040653-36-8)


Kinase Inhibitor Hit Identification and Early-Stage SAR Exploration

Based on the class-level evidence that 3-quinolinecarbonitriles are established ATP-competitive kinase inhibitor scaffolds [1], this compound can serve as a starting point for hit identification campaigns targeting the Ras/Raf/MEK pathway. Its 7-methoxy-4-benzylpiperidine substitution pattern offers a distinct vector for exploring kinase selectivity and cellular potency, provided that all activity is verified through primary enzymatic and cellular assays. Procurement is warranted when the goal is to diversify a screening library with a scaffold that has not been exhaustively profiled.

Tool Compound for Acetylcholinesterase Probe Development (Requires De Novo Profiling)

Although the compound is structurally reminiscent of donepezil–quinolone AChE inhibitors [1], no direct AChE inhibition data are available. Therefore, it is best procured as a novel chemotype for developing new acetylcholinesterase probes. Its application is appropriate in academic settings where the research objective is to establish SAR around the quinoline-3-carbonitrile core for cholinergic targets, with the understanding that initial activity screening must be conducted from scratch.

Chemical Biology Probe for Protein-Kinase Target Deconvolution

The combination of a benzylpiperidine (a known privileged structure) with a 3-cyanoquinoline core makes this compound suitable for chemical biology studies aimed at identifying novel kinase targets via affinity-based proteomics (e.g., pull-down or CETSA). The compound's commercial availability at screening-grade purity (≥90%) [1] allows rapid procurement for preliminary target engagement studies, while follow-up studies may necessitate re-purification or custom re-synthesis at higher purity.

Quote Request

Request a Quote for 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.